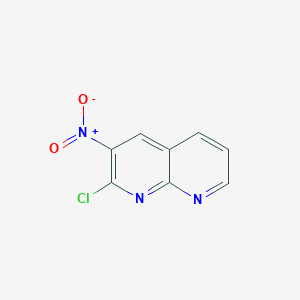

2-Chloro-3-nitro-1,8-naphthyridine

Description

Properties

IUPAC Name |

2-chloro-3-nitro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-5-2-1-3-10-8(5)11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRXRJOJYKQKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2N=C1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407803 | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61323-18-0 | |

| Record name | 2-Chloro-3-nitro-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61323-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-3-nitro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis pathway for 2-Chloro-3-nitro-1,8-naphthyridine

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-nitro-1,8-naphthyridine

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The functionalization of this core structure allows for the fine-tuning of its pharmacological and photophysical properties. This compound, in particular, serves as a highly versatile synthetic intermediate. The presence of a nitro group, a strong electron-withdrawing group, and a labile chlorine atom at the C2 position makes it an ideal precursor for nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of functional groups to build complex molecular architectures.

This guide provides a comprehensive, scientifically-grounded overview of a reliable and efficient two-step pathway for the synthesis of this compound. As a senior application scientist, this document is structured to deliver not just a protocol, but a deep understanding of the underlying chemical principles, mechanistic rationale, and practical considerations essential for successful execution in a research and development setting.

Section 1: Retrosynthetic Analysis and Pathway Rationale

The synthesis of this compound is most logically approached via a two-step sequence starting from commercially available precursors. The retrosynthetic analysis reveals a pathway that involves the chlorination of a hydroxyl intermediate, which is in turn formed through a cyclization reaction to construct the core naphthyridine ring system.

Caption: Retrosynthetic pathway for the target molecule.

This pathway is selected for its robustness and reliance on well-established chemical transformations. The initial step, a condensation-cyclization reaction, efficiently constructs the bicyclic core. The subsequent chlorination of the resulting 2-hydroxynaphthyridine (which exists in tautomeric equilibrium with its 1,8-naphthyridin-2(1H)-one form) is a standard and high-yielding conversion using phosphorus oxychloride (POCl₃).[5][6]

Section 2: Step 1 - Synthesis of 2-Hydroxy-3-nitro-1,8-naphthyridine

This crucial first step involves the construction of the naphthyridine skeleton through a thermal cyclization reaction. The process is analogous to the Gould-Jacobs reaction, where an aniline (or in this case, an aminopyridine) reacts with a malonic acid derivative, followed by intramolecular cyclization.

Mechanistic Overview

The reaction commences with the nucleophilic attack of the amino group of 2-amino-3-nitropyridine onto one of the carbonyl carbons of diethyl malonate, leading to the formation of an intermediate amide after the elimination of ethanol. This is followed by a thermally induced intramolecular cyclization, where the pyridine nitrogen attacks the second ester carbonyl. The final step is the elimination of a second molecule of ethanol to yield the aromatic 2-hydroxy-3-nitro-1,8-naphthyridine. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization step.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Amino-3-nitropyridine | 139.11 | 10.0 g | 71.8 |

| Diethyl Malonate | 160.17 | 15.0 mL (16.1 g) | 100.5 |

| Diphenyl Ether | 170.21 | 100 mL | - |

Procedure:

-

Combine 2-amino-3-nitropyridine (10.0 g, 71.8 mmol) and diethyl malonate (15.0 mL, 100.5 mmol) in a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser.

-

Add diphenyl ether (100 mL) to the flask to serve as a high-boiling solvent.

-

Heat the reaction mixture with stirring to 240-250 °C. The mixture will become homogeneous, and ethanol will begin to distill off.

-

Maintain this temperature for 1.5 to 2 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

-

Allow the reaction mixture to cool to approximately 100 °C.

-

Carefully add petroleum ether (150 mL) to the warm mixture with vigorous stirring. This will precipitate the product.

-

Allow the mixture to cool to room temperature, and then cool further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with petroleum ether (3 x 50 mL) to remove the diphenyl ether solvent.

-

Dry the pale yellow solid product under vacuum to yield 2-hydroxy-3-nitro-1,8-naphthyridine.

Expected Characterization Data

| Property | Expected Value |

| Appearance | Pale yellow solid |

| Yield | 75-85% |

| Melting Point | >300 °C |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.5 (br s, 1H, OH/NH), 8.9 (dd, 1H), 8.7 (s, 1H), 8.5 (dd, 1H), 7.5 (dd, 1H) |

| IR (KBr, cm⁻¹) | 3400 (O-H/N-H), 1670 (C=O), 1540 (NO₂ asym), 1350 (NO₂ sym) |

Section 3: Step 2 - Chlorination of 2-Hydroxy-3-nitro-1,8-naphthyridine

The conversion of the 2-hydroxy group to a 2-chloro group is a critical activation step for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a solvent.[6][7]

Mechanistic Overview

The reaction proceeds via the nucleophilic attack of the pyridone oxygen onto the electrophilic phosphorus atom of POCl₃. This forms a phosphorylated intermediate. A chloride ion, either from POCl₃ itself or from the resulting phosphorodichloridate species, then acts as a nucleophile, attacking the C2 position of the naphthyridine ring in an SₙAr-type mechanism. This attack is facilitated by the protonated nitrogen atom, which increases the electrophilicity of the ring. The departure of the dichlorophosphate group re-aromatizes the ring, yielding the final 2-chloro product. Using POCl₃ in excess drives the reaction to completion.

Experimental Protocol

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 2-Hydroxy-3-nitro-1,8-naphthyridine | 191.13 | 10.0 g | 52.3 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 50 mL | 545 |

| N,N-Dimethylaniline | 121.18 | 2 mL (optional) | - |

Procedure:

-

SAFETY NOTE: Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety goggles) must be worn.

-

Place 2-hydroxy-3-nitro-1,8-naphthyridine (10.0 g, 52.3 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add phosphorus oxychloride (50 mL) to the flask. The addition may be slightly exothermic.

-

(Optional) Add a catalytic amount of N,N-dimethylaniline (2 mL) to accelerate the reaction.

-

Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

-

After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

-

WORK-UP: Very slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. This quenching process is highly exothermic and will release HCl gas. Ensure adequate ventilation.

-

Continue stirring until all the ice has melted and the excess POCl₃ has been hydrolyzed.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is approximately 7-8. The product will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash it with cold water (3 x 100 mL).

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

-

Dry the final product in a vacuum oven.

Expected Characterization Data

| Property | Expected Value |

| Appearance | Yellow crystalline solid |

| Yield | 80-90% |

| Melting Point | 210-212 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 9.2 (dd, 1H), 8.8 (s, 1H), 8.4 (dd, 1H), 7.6 (dd, 1H) |

| Mass Spec (EI) | m/z 209 (M⁺), 211 (M+2⁺) in ~3:1 ratio (isotopic pattern for Cl) |

Section 4: Synthesis Workflow

The entire process from starting materials to the final, purified product can be summarized in the following workflow.

Caption: Complete experimental workflow for synthesis.

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound. The methodology relies on fundamental, well-understood organic reactions, ensuring high yields and purity. The final product is a valuable building block for drug discovery and materials science, offering a reactive handle for the synthesis of more complex 1,8-naphthyridine derivatives. Adherence to the detailed protocols and safety precautions outlined is paramount for the successful and safe execution of this synthesis.

References

-

A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. TSI Journals. Available at: [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. National Institutes of Health (NIH). Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. National Institutes of Health (NIH). Available at: [Link]

-

A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). ResearchGate. Available at: [Link]

-

1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. ACS Publications. Available at: [Link]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. Available at: [Link]

-

Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. ResearchGate. Available at: [Link]

- Chlorination using POCl3 and benzyltriethylammonium chloride.Google Patents.

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04262J [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KR20070065654A - Chlorination using POCï½3 and benzyltriethylammonium chloride - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Chloro-3-nitro-1,8-naphthyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of specific substituents, such as a chloro group at the 2-position and a nitro group at the 3-position, can significantly modulate the electronic properties and biological activity of the core structure. This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound 2-Chloro-3-nitro-1,8-naphthyridine, offering a predictive analysis based on established principles and data from analogous structures. This document is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Synthesis Pathway

The chemical structure of this compound is characterized by the fusion of two pyridine rings, with a chlorine atom and a nitro group attached to one of them.

A plausible synthetic route to this compound involves a Vilsmeier-Haack type cyclization of a substituted N-(pyridin-2-yl)acetamide, a common method for constructing the 1,8-naphthyridine ring system.[3][4][5][6]

Caption: Proposed synthesis of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of similar heterocyclic systems.[7][8]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show four signals in the aromatic region, corresponding to the four protons on the naphthyridine core. The electron-withdrawing effects of the chloro and nitro groups, as well as the nitrogen atoms in the rings, will cause these protons to be deshielded, appearing at relatively high chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 | 8.8 - 9.0 | s | - |

| H-5 | 8.4 - 8.6 | dd | J = 8.0, 1.5 |

| H-6 | 7.6 - 7.8 | dd | J = 8.0, 4.5 |

| H-7 | 9.1 - 9.3 | dd | J = 4.5, 1.5 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of electronegative substituents and heteroatoms will significantly influence the chemical shifts of the carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152 - 154 |

| C-3 | 135 - 137 |

| C-4 | 148 - 150 |

| C-4a | 122 - 124 |

| C-5 | 138 - 140 |

| C-6 | 125 - 127 |

| C-7 | 155 - 157 |

| C-8a | 158 - 160 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, C-Cl bond, and the aromatic system.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1520 - 1560 |

| Symmetric NO₂ Stretch | 1340 - 1370 |

| C=N Stretch (aromatic) | 1600 - 1620 |

| C=C Stretch (aromatic) | 1450 - 1580 |

| C-Cl Stretch | 700 - 800 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₈H₄ClN₃O₂), the predicted monoisotopic mass is approximately 208.9992 Da.[9]

Expected Fragmentation Pattern:

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺). Due to the presence of chlorine, an isotopic peak at [M+2]⁺ with about one-third the intensity of the molecular ion peak should be observed. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da) and NO (30 Da).

Caption: Predicted mass spectrometry fragmentation of this compound.

Experimental Protocols

General Considerations

All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Solvents should be of analytical grade and dried where necessary.

Synthesis of this compound (Proposed)

-

Vilsmeier-Haack Cyclization: To a stirred solution of N-(pyridin-2-yl)acetamide in anhydrous dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise at 0 °C.[3][5] The reaction mixture is then heated to 80-90 °C for several hours.

-

Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried to yield 2-chloro-1,8-naphthyridine-3-carbaldehyde.

-

Nitration: The intermediate is dissolved in concentrated sulfuric acid at 0 °C. A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. The reaction is stirred for a few hours and then poured onto ice.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[7][8]

-

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

Mass Spectrometry: High-resolution mass spectra (HRMS) can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[10]

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. The presented information, derived from established spectroscopic principles and data from structurally related compounds, offers a solid foundation for researchers working on the synthesis and characterization of this and similar 1,8-naphthyridine derivatives. The proposed experimental protocols provide a practical framework for the successful execution of these studies.

References

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (n.d.). PubMed. Retrieved January 24, 2026, from [Link][2]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 24, 2026, from [Link][7]

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (2010). ResearchGate. Retrieved January 24, 2026, from [Link][3]

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b][1][11]NAPHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b][1][11]. (n.d.). Revue Roumaine de Chimie. Retrieved January 24, 2026, from [Link][8]

-

This compound (C8H4ClN3O2). (n.d.). PubChem. Retrieved January 24, 2026, from [Link][9]

-

2-Chloro-1,8-naphthyridine-3-carbaldyhyde 52. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link][1]

-

Synthesis of 2-Chloro-3-formyl-1.8-naphthyridine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. (n.d.). Retrieved January 24, 2026, from [Link][4]

-

A Facile Synthesis of 2-Chloro-1,8-naphthyridine-3-carbaldehyde. (n.d.). TSI Journals. Retrieved January 24, 2026, from [Link][5]

-

Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link][10]

-

A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 24, 2026, from [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine | European Journal of Chemistry [eurjchem.com]

- 5. tsijournals.com [tsijournals.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. PubChemLite - this compound (C8H4ClN3O2) [pubchemlite.lcsb.uni.lu]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Positive and negative liquid secondary ion mass spectrometry of chloro- and nitrophenylglucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Electron-Withdrawing Effects in 3-Nitro-1,8-Naphthyridine Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,8-naphthyridine scaffold is a "privileged scaffold" in medicinal chemistry, recognized for its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group at the 3-position profoundly alters the electronic landscape of this heterocyclic system. This guide provides an in-depth analysis of the potent electron-withdrawing effects of the 3-nitro moiety, exploring its influence on the physicochemical properties, reactivity, and potential for drug design. We will delve into the theoretical underpinnings of these electronic effects, supported by spectroscopic and computational evidence, and provide practical experimental protocols for the synthesis and characterization of these valuable compounds.

The 1,8-Naphthyridine Core: A Foundation for Bioactivity

The 1,8-naphthyridine nucleus, a bicyclic aromatic compound composed of two fused pyridine rings, has garnered significant interest from researchers due to its versatile biological activities.[1][4] First synthesized in 1927, the 1,8-naphthyridine isomer is characterized by nitrogen atoms at positions 1 and 8.[5] The discovery of nalidixic acid in 1962, the first 1,8-naphthyridine derivative with significant antibacterial activity, marked a turning point, spurring extensive research into this scaffold for therapeutic applications.[5][6] This has led to the development of numerous derivatives with a wide array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][7] Its versatile synthesis and reactivity have made it a cornerstone in the development of novel therapeutic agents.[7]

The Impact of 3-Nitro Substitution: A Paradigm Shift in Electronic Properties

The introduction of a nitro (-NO2) group, a powerful electron-withdrawing group, at the 3-position of the 1,8-naphthyridine ring system dramatically influences its electronic properties and reactivity. This is primarily due to a combination of strong inductive and resonance effects.[8]

Inductive and Resonance Effects

The nitro group reduces the electron density of the aromatic scaffold through both inductive and resonance effects, making the ring system more susceptible to reactions with nucleophiles.[8] The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma bonds (inductive effect). Furthermore, the nitro group can participate in resonance delocalization, further withdrawing electron density from the ring, particularly from the ortho and para positions.

dot

Caption: Resonance delocalization in 3-nitro-1,8-naphthyridine.

Spectroscopic and Physicochemical Characterization

The electron-withdrawing nature of the 3-nitro group can be observed and quantified through various spectroscopic and physicochemical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the protons on the 3-nitro-1,8-naphthyridine ring are expected to be deshielded compared to the parent 1,8-naphthyridine, resulting in a downfield shift of their resonance signals. This is a direct consequence of the reduced electron density around these protons. Similarly, in ¹³C NMR, the carbon atoms of the ring will also exhibit downfield shifts. The structures of synthesized 1,8-naphthyridine-3-carbonitrile derivatives have been confirmed using ¹H NMR and ¹³C NMR analyses.[9]

UV-Visible Spectroscopy

The introduction of a nitro group can significantly affect the UV-Vis absorption spectrum. The nitro group itself is a chromophore, and its interaction with the aromatic system can lead to a bathochromic (red) shift of the absorption maxima. The absorption properties of 3-nitrotyrosine, for instance, are strongly pH-dependent and it absorbs in a wavelength range where other amino acids do not, making it a useful spectroscopic probe.[10] Time-dependent density functional theory (TD-DFT) can be used to predict the electronic UV-Vis spectrum of such molecules.[11]

Physicochemical Properties

The strong electron-withdrawing effect of the nitro group increases the acidity of any acidic protons on the molecule. For example, 3-nitrotyrosine is about 1000 times more acidic than tyrosine.[10] This increased acidity can have profound implications for the molecule's behavior in biological systems.

| Property | Expected Effect of 3-Nitro Group | Rationale |

| ¹H NMR Chemical Shift | Downfield shift of ring protons | Decreased electron density around protons. |

| ¹³C NMR Chemical Shift | Downfield shift of ring carbons | Decreased electron density on carbons. |

| UV-Vis λmax | Bathochromic (red) shift | Extended conjugation and electronic transitions. |

| Acidity (pKa) | Decrease in pKa | Stabilization of the conjugate base. |

Experimental Protocols

Synthesis of 3-Nitro-1,8-naphthyridin-2-ol

The introduction of a nitro group onto a pre-formed 1,8-naphthyridin-2-ol ring is typically achieved through electrophilic aromatic substitution.[5]

Protocol:

-

Dissolve 1,8-naphthyridin-2-ol in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time (e.g., 2 hours).

-

Pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-nitro-1,8-naphthyridin-2-ol.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the 3-nitro-1,8-naphthyridine system makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide variety of functional groups at positions activated by the nitro group.

General Protocol:

-

Dissolve the 3-nitro-1,8-naphthyridine derivative in a suitable aprotic polar solvent (e.g., DMF, DMSO).

-

Add the desired nucleophile (e.g., an amine, alkoxide, or thiol).

-

If necessary, add a base to facilitate the reaction.

-

Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and pour it into water.

-

Extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

dot

Caption: A typical workflow for SNAr reactions.

Computational Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to visualize and quantify the electronic effects within the 3-nitro-1,8-naphthyridine system.[12][13]

Molecular Electrostatic Potential (MEP) Maps

MEP maps are valuable for visualizing the charge distribution on a molecule and identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[12] For 3-nitro-1,8-naphthyridine, the MEP map would show a significant region of positive potential (blue) around the aromatic ring, particularly near the nitro group, indicating its susceptibility to nucleophilic attack. The oxygen atoms of the nitro group would be regions of negative potential (red).[12]

Frontier Molecular Orbitals (HOMO-LUMO)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. A low HOMO-LUMO energy gap suggests high reactivity.[14] The electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor and more susceptible to nucleophilic attack. DFT calculations can accurately predict these orbital energies.[15]

Implications for Reactivity and Drug Design

The profound electron-withdrawing effects of the 3-nitro group have significant consequences for the chemical reactivity and potential biological applications of 3-nitro-1,8-naphthyridine derivatives.

Enhanced Reactivity towards Nucleophiles

The reduced electron density in the aromatic ring makes 3-nitro-1,8-naphthyridine systems highly reactive towards nucleophiles.[8] This enhanced reactivity can be exploited to synthesize a diverse library of functionalized 1,8-naphthyridine derivatives through SNAr reactions.[16][17]

Modulation of Biological Activity

The introduction of a nitro group can significantly impact the biological activity of the 1,8-naphthyridine scaffold. For instance, a series of 3-nitro-naphthalimides exhibited significant antiproliferative activity against various cancer cell lines.[18] The presence of electron-withdrawing groups can influence the binding of these molecules to their biological targets and modulate their pharmacokinetic properties. In some cases, 1,8-naphthyridine derivatives can enhance the activity of existing antibiotics against multi-resistant bacterial strains.[19]

Conclusion

The introduction of a nitro group at the 3-position of the 1,8-naphthyridine scaffold is a powerful strategy for modulating its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group, arising from both inductive and resonance effects, renders the heterocyclic system susceptible to nucleophilic attack, opening up diverse avenues for chemical functionalization. This has significant implications for drug design, enabling the synthesis of novel 1,8-naphthyridine derivatives with a wide range of potential therapeutic applications. A thorough understanding of these electronic effects, supported by spectroscopic and computational analysis, is crucial for the rational design and development of new and effective 1,8-naphthyridine-based drugs.

References

-

Chen, Y., et al. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3645. Available from: [Link]

-

Zhang, Y., et al. (2020). Design, Synthesis and Biological Evaluation of 3-nitro-1,8-naphthalimides as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters, 30(10), 127051. Available from: [Link]

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

-

Ansari, A., et al. (2021). 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry, 13(14), 1277-1300. Available from: [Link]

-

Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available from: [Link]

-

ResearchGate. SAR of 1,8‐naphthyridine derivatives. EWG, electron‐withdrawing group. Available from: [Link]

-

Kumar, A., et al. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, e202501396. Available from: [Link]

-

Al-Romaizan, A. N., et al. (2019). Novel 1,8-Naphthyridine Derivatives: Design, Synthesis and in vitro screening of their cytotoxic activity against MCF7 cell line. Open Chemistry, 17(1), 943-955. Available from: [Link]

-

Ojha, M., et al. (2021). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry, 21(5), 586-601. Available from: [Link]

-

Yadav, K. K., et al. (2019). Spectroscopic (FTIR, UV-Vis and NMR), theoretical investigation and molecular docking of substituted 1,8-dioxodecahydroacridine derivatives. Journal of the Serbian Chemical Society, 84(9), 931-946. Available from: [Link]

-

Fadda, A. A., et al. (2012). Synthesis, Cytotoxicity Evaluation, DFT Molecular Modeling Studies and Quantitative Structure Activity Relationship of Novel 1,8-Naphthyridines. American Journal of Organic Chemistry, 2(4), 87-96. Available from: [Link]

-

De Filippis, V., et al. (2006). 3-Nitrotyrosine as a Spectroscopic Probe for Investigating Protein Protein Interactions. Protein Science, 15(5), 1143-1153. Available from: [Link]

-

Wozel, M., & Foks, H. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Molecules, 29(1), 123. Available from: [Link]

-

Kumar, S., et al. (2024). Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Medicinal Chemistry, 15(7), 2005-2022. Available from: [Link]

-

Um, I.-H., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry, 77(17), 7436-7443. Available from: [Link]

-

Wang, X., et al. (2014). Efficient Synthesis of Functionalized Benzo[b][3][5]naphthyridine Derivatives via Three-Component Reaction Catalyzed by l-Proline. ACS Combinatorial Science, 16(5), 241-245. Available from: [Link]

-

Makosza, M., & Wojciechowski, K. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. Available from: [Link]

-

ResearchGate. DFT exploration of the solvent-dependent electronic and nonlinear optical properties of naphthyridine-stilbene dyads. Available from: [Link]

-

Fadda, A. A., et al. (2012). Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. Archiv der Pharmazie, 345(7), 549-557. Available from: [Link]

-

Coutinho, H. D. M., et al. (2019). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 8(3), 111. Available from: [Link]

-

Mary, Y. S., & Balachandran, V. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. Journal of Molecular Structure, 1152, 286-300. Available from: [Link]

-

ResearchGate. Chemistry and Biological Activities of 1,8-Naphthyridines. Available from: [Link]

-

Ibrahim, F. W., et al. (2014). DFT and PM3 Computational Studies of the Reaction Mechanism of the Oxidation of L-Tyrosine by Iodine in the Presence of β-Cyclodextrin. Aceh International Journal of Science and Technology, 3(2), 106-116. Available from: [Link]

-

Türker, L., et al. (2009). A DFT study on nitrotriazines. Journal of Hazardous Materials, 167(1-3), 440-448. Available from: [Link]

-

Cauvery College For Women. Spectroscopic investigations (FTIR, UV-VIS, NMR) and DFT calculations on the molecular structure of Nω-Nitro-L-arginine. Available from: [Link]

-

N’guessan, A. D., et al. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. SN Applied Sciences, 2(6), 1039. Available from: [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-Nitro-1,8-naphthyridin-2-ol | 5174-89-0 | Benchchem [benchchem.com]

- 6. Antimicrobial Activity of Naphthyridine Derivatives | MDPI [mdpi.com]

- 7. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A DFT study on nitrotriazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cauverycollege.ac.in [cauverycollege.ac.in]

- 15. researchgate.net [researchgate.net]

- 16. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Design, synthesis and biological evaluation of 3-nitro-1,8-naphthalimides as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains [mdpi.com]

Methodological & Application

Reduction of the nitro group in 2-Chloro-3-nitro-1,8-naphthyridine

Application Notes and Protocols

Topic: Selective Reduction of the Nitro Group in 2-Chloro-3-nitro-1,8-naphthyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

The selective reduction of the nitro group in this compound to yield 2-chloro-3-amino-1,8-naphthyridine is a critical transformation in the synthesis of pharmacologically active compounds. The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, and the 3-amino derivative serves as a versatile building block for further functionalization.[1][2] This application note provides a detailed guide to this transformation, addressing the primary challenge of achieving high chemoselectivity by preventing reductive dehalogenation of the C2-chloro substituent. We present an in-depth analysis of reagent selection, comparing classical metal-acid systems like Tin(II) Chloride and Iron with milder alternatives. Detailed, field-tested protocols for the most reliable methods are provided, complete with data interpretation, troubleshooting advice, and workflow visualizations to ensure reproducible success in a research and development setting.

Introduction: The Synthetic Challenge

The 1,8-naphthyridine scaffold is a core structural motif in numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Consequently, the development of efficient synthetic routes to functionalized 1,8-naphthyridine derivatives is of significant interest to the drug discovery community. 2-Chloro-3-amino-1,8-naphthyridine is a key synthetic intermediate, allowing for subsequent modifications at both the C2 position (via nucleophilic substitution) and the C3-amino group (via acylation, alkylation, or diazotization).

The synthesis of this intermediate from this compound presents a classic chemoselectivity problem. The reduction of an aromatic nitro group is a common transformation, but the presence of a chlorine atom on the electron-deficient naphthyridine ring makes it susceptible to reductive dehalogenation, particularly under harsh conditions or with certain catalysts like palladium on carbon (Pd/C) with hydrogen gas.[3][4] The goal is to selectively reduce the nitro group while preserving the chloro group, as illustrated below.

Caption: Core reaction pathway showing the desired selective reduction versus the competing dehalogenation side reaction.

This guide details robust methods that minimize or eliminate the formation of this unwanted byproduct, ensuring high yields of the desired 2-chloro-3-amino-1,8-naphthyridine.

Mechanistic Considerations and Reagent Selection

The reduction of a nitroarene to an aniline is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is paramount to control the reaction's outcome and prevent side reactions.

The Dehalogenation Problem

Catalytic hydrogenation, a common method for nitro reduction, often employs catalysts like Palladium on Carbon (Pd/C).[3] However, these catalysts are also highly effective at catalyzing the hydrogenolysis of aryl halides.[4] This process, known as dehalogenation, is especially problematic for electron-deficient aromatic systems where the carbon-halogen bond is weaker. Therefore, standard catalytic hydrogenation is generally unsuitable for this specific transformation. While alternative catalysts like Raney Nickel can sometimes be used, they may offer lower reactivity or still present dehalogenation risks.[3]

Causality-Driven Reagent Choices

To achieve high selectivity, methods that operate via different mechanisms are preferred.

-

Dissolving Metal/Acid Reductions: Reagents like Tin(II) chloride (SnCl₂) in hydrochloric acid or Iron (Fe) powder in acetic acid or with an ammonium chloride activator are highly effective.[5][6] These systems function through a series of single-electron transfers from the metal surface. This mechanism is highly preferential for the electron-accepting nitro group over the C-Cl bond, making these methods the gold standard for reducing halogenated nitroarenes.[7]

-

Tin(II) Chloride (SnCl₂): Offers a clean reaction profile and is effective for a wide range of substrates. The primary drawback is the generation of tin-based waste, which requires careful disposal.[7]

-

Iron (Fe): An inexpensive, non-toxic, and environmentally benign alternative.[6] The reaction is heterogeneous and can sometimes require longer reaction times or elevated temperatures, but the simple workup and low cost make it highly attractive for large-scale synthesis.[6][8]

-

-

Sulfide- and Dithionite-Based Reductions: Reagents such as sodium hydrosulfite (sodium dithionite, Na₂S₂O₄) are mild and highly chemoselective reducing agents.[5][9] They are particularly useful when the substrate is sensitive to strongly acidic conditions. The reduction mechanism involves the sulfoxylate radical anion (SO₂˙⁻) as the active reducing species. These reactions are often run in aqueous or biphasic systems at room temperature, offering an orthogonal approach to metal-acid reductions.[10]

Based on reliability, cost-effectiveness, and high selectivity, the Tin(II) Chloride and Iron/Ammonium Chloride methods are presented here as primary protocols.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective reduction of this compound.

Protocol A: Reduction using Tin(II) Chloride Dihydrate

This method is highly reliable and generally proceeds to completion with a clean reaction profile, making it ideal for laboratory-scale synthesis.[3][5]

Materials and Reagents

| Reagent | Formula | M.W. | Amount (1 mmol scale) |

|---|---|---|---|

| This compound | C₈H₄ClN₃O₂ | 209.59 | 210 mg (1.0 mmol) |

| Tin(II) Chloride Dihydrate | SnCl₂·2H₂O | 225.63 | 1.13 g (5.0 mmol) |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~3 mL |

| Ethanol (or Ethyl Acetate) | C₂H₅OH | 46.07 | 10 mL |

| Sodium Hydroxide (5M aq.) | NaOH | 40.00 | As needed for neutralization |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | ~50 mL |

| Brine | NaCl (aq.) | - | ~20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (210 mg, 1.0 mmol) and ethanol (10 mL). Stir to create a suspension.

-

Reagent Addition: In a separate beaker, dissolve Tin(II) chloride dihydrate (1.13 g, 5.0 mmol) in concentrated hydrochloric acid (~3 mL). Caution: This is an exothermic process. Add the acid slowly.

-

Add the acidic SnCl₂ solution to the flask containing the nitro compound at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The product spot should be UV active and will have a lower Rf than the starting material.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-

Workup - Neutralization: Slowly and carefully add 5M aqueous sodium hydroxide (NaOH) to neutralize the acid. A thick, white precipitate of tin hydroxides will form. The final pH of the aqueous layer should be ~8-9.

-

Workup - Extraction: Add ethyl acetate (25 mL) and stir vigorously for 15 minutes. Filter the entire mixture through a pad of celite to remove the tin salts, washing the filter cake with additional ethyl acetate (2x 15 mL).

-

Transfer the filtrate to a separatory funnel. Separate the organic layer. Wash the organic layer with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 2-chloro-3-amino-1,8-naphthyridine as a pale yellow solid.

Protocol B: Reduction using Iron Powder and Ammonium Chloride

This protocol is a more cost-effective and environmentally friendly "green" alternative, particularly suitable for larger-scale reactions.[6]

Materials and Reagents

| Reagent | Formula | M.W. | Amount (1 mmol scale) |

|---|---|---|---|

| This compound | C₈H₄ClN₃O₂ | 209.59 | 210 mg (1.0 mmol) |

| Iron Powder (<325 mesh) | Fe | 55.85 | 280 mg (5.0 mmol) |

| Ammonium Chloride | NH₄Cl | 53.49 | 267 mg (5.0 mmol) |

| Ethanol | C₂H₅OH | 46.07 | 8 mL |

| Water | H₂O | 18.02 | 2 mL |

| Ethyl Acetate (for extraction) | C₄H₈O₂ | 88.11 | ~50 mL |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq.) | - | ~20 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (210 mg, 1.0 mmol), iron powder (280 mg, 5.0 mmol), and ammonium chloride (267 mg, 5.0 mmol).

-

Solvent Addition: Add ethanol (8 mL) and water (2 mL) to the flask.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) and maintain vigorous stirring for 4-8 hours. The reaction progress can be observed by a color change from yellow to a dark brown/black suspension.

-

Monitoring: Monitor the reaction by TLC as described in Protocol A. The reaction may be slower than the SnCl₂ method.

-

Workup: Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (25 mL) and saturated aqueous sodium bicarbonate (20 mL) to the flask and stir for 10 minutes.

-

Filter the hot mixture through a pad of celite to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with hot ethyl acetate (2x 15 mL).

-

Transfer the filtrate to a separatory funnel. Separate the organic layer.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude product.

-

Further purification can be achieved by column chromatography or recrystallization as described in Protocol A.

Data Summary and Method Comparison

The choice between methods often depends on scale, cost, and environmental considerations.

| Parameter | Protocol A: SnCl₂ / HCl | Protocol B: Fe / NH₄Cl |

| Typical Yield | 85-95% | 75-90% |

| Reaction Time | 2-4 hours | 4-8 hours |

| Selectivity | Excellent (<1% dehalogenation) | Excellent (<1% dehalogenation) |

| Reagent Cost | Moderate | Low |

| Waste Stream | Tin salts (hazardous) | Iron oxides (less hazardous) |

| Scalability | Good for lab scale | Excellent for pilot/process scale |

Workflow Visualization and Troubleshooting

Caption: General experimental workflow for the reduction of this compound.

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction | Insufficient heating or reaction time. Inactive reagents (e.g., old iron powder). | Ensure vigorous reflux. For the Fe method, consider adding a small amount of acetic acid to activate the iron. Extend reaction time and monitor by TLC. |

| Dehalogenated Byproduct Detected | Reaction temperature too high or prolonged reaction time with a highly active reagent batch. | This is rare with the recommended protocols. If observed, reduce the reaction temperature or time. Confirm the identity of the byproduct by LC-MS. |

| Difficult Filtration (Thick Precipitate) | Incomplete neutralization (SnCl₂ method). Formation of fine iron oxide particles. | Ensure pH is >8 before filtering tin salts. For the iron method, filtering the mixture while hot can improve flow rate. Increase the amount of celite used. |

| Low Isolated Yield | Product loss during workup. Incomplete extraction from the aqueous layer. | Perform back-extraction of the aqueous layer with additional ethyl acetate. Ensure thorough washing of the celite filter cake. |

Conclusion

The selective reduction of this compound is readily and efficiently achievable using classical dissolving metal reduction systems. Both the Tin(II) Chloride and Iron/Ammonium Chloride methods provide excellent chemoselectivity, effectively mitigating the common problem of reductive dehalogenation. The SnCl₂ protocol offers faster reaction times and is highly reliable for laboratory-scale synthesis, while the Fe/NH₄Cl protocol represents a more sustainable, scalable, and cost-effective option for process development. By following the detailed procedures and troubleshooting guidance provided, researchers can confidently synthesize the valuable 2-chloro-3-amino-1,8-naphthyridine intermediate in high yield and purity.

References

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Ma, C., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(30), 20003–20013. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Kumar, M. R., et al. (2010). A FACILE SYNTHESIS OF 2-CHLORO-1,8- NAPHTHYRIDINE-3-CARBALDEHYDE; THEIR TRANSFORMATION INTO DIFFERENT FUNCTIONALITIES AND ANTIMICROBIAL ACTIVITY. International Journal of ChemTech Research, 8(4), 2025-2036. [Link]

-

Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Li, F., Frett, B., & Li, H. Y. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25(10), 1403–1408. [Link]

-

Saleh, M. Y., & Ayoub, A. I. (2014). Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry, 5(4), 475-480. [Link]

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe). Retrieved from [Link]

-

Mondal, A., et al. (2022). Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. Green Chemistry, 24(24), 9571-9577. [Link]

-

ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Retrieved from [Link]

-

Insuasty, D., et al. (2020). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Medicinal Chemistry, 12(1), 53-70. [Link]

-

ACS Green Chemistry Institute. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Retrieved from [Link]

Sources

- 1. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. thieme-connect.com [thieme-connect.com]

- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 9. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 10. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

Functionalization of the 1,8-naphthyridine ring system

An Application Guide to the Strategic Functionalization of the 1,8-Naphthyridine Ring System

For Researchers, Scientists, and Drug Development Professionals

The 1,8-naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, planar structure and the presence of two nitrogen atoms make it an exceptional building block for creating molecules with diverse biological activities and unique photophysical properties.[1][2][3] Derivatives of this ring system have demonstrated a vast spectrum of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[4][5][6] Furthermore, their ability to act as ligands for metal ions has led to applications in catalysis and as fluorescent probes.[1][2]

This guide provides an in-depth overview of key strategies for the chemical functionalization of the 1,8-naphthyridine core. Moving beyond simple synthesis of the parent ring, we will explore the rationale and practical execution of methods to introduce diverse substituents, thereby enabling the systematic exploration of chemical space for drug discovery and materials development.

I. Foundational Synthesis: The Friedländer Annulation

Before functionalization, the core 1,8-naphthyridine ring must be constructed. The Friedländer synthesis is among the most common and efficient methods for this purpose.[2] It involves the condensation of a 2-aminopyridine derivative (specifically 2-amino-3-carboxaldehyde or a related ketone) with a compound containing an α-methylene ketone.

Causality Behind the Method: This reaction is powerful because it forms the second pyridine ring in a single, often high-yielding step. The mechanism proceeds via an initial aldol-type condensation followed by cyclization and dehydration. The choice of catalyst, often a base or acid, is critical for promoting the key condensation and cyclization steps. Modern variations utilize green chemistry principles, employing recyclable catalysts like ionic liquids or even performing the reaction in water.[1][7]

II. Electrophilic Aromatic Substitution: Halogenation and Nitration

Direct functionalization of the aromatic C-H bonds of the 1,8-naphthyridine ring via electrophilic aromatic substitution (EAS) allows for the introduction of key functional groups that can serve as handles for further modification. The electron-deficient nature of the pyridine rings, due to the electronegative nitrogen atoms, makes EAS challenging and dictates the regioselectivity of the reaction.

A. Halogenation

Halogenated 1,8-naphthyridines are crucial intermediates, particularly for subsequent transition-metal-catalyzed cross-coupling reactions. Direct halogenation requires forcing conditions, but provides a direct entry to these valuable building blocks.

Protocol 1: General Procedure for Chlorination of a Hydroxy-1,8-Naphthyridine

This protocol is based on established methods for converting hydroxy-azaheterocycles into their chloro derivatives, a necessary activation step for many cross-coupling reactions.

-

Objective: To replace a hydroxyl group on the 1,8-naphthyridine ring with a chlorine atom.

-

Materials:

-

Hydroxy-1,8-naphthyridine derivative (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (5-10 eq)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene or another high-boiling inert solvent

-

Ice-cold saturated sodium bicarbonate (NaHCO₃) solution

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend the hydroxy-1,8-naphthyridine derivative in toluene.

-

Carefully add phosphorus oxychloride (POCl₃) dropwise at room temperature, followed by a catalytic amount of DMF. Caution: The reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Cool the mixture to room temperature and then slowly pour it onto crushed ice.

-

Carefully neutralize the acidic solution by the slow addition of saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

-

Extract the aqueous layer three times with DCM or EtOAc.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired chloro-1,8-naphthyridine.

-

-

Self-Validation: The successful conversion can be confirmed by mass spectrometry (disappearance of the starting material mass and appearance of the product mass with its characteristic isotopic pattern for chlorine) and ¹H NMR spectroscopy (shifts in aromatic proton signals).

B. Nitration

Nitration introduces a nitro group, which is a versatile functional group. It can be reduced to an amine for further derivatization or act as a powerful electron-withdrawing group to modulate the electronic properties of the molecule.

Protocol 2: Nitration of an Activated 1,8-Naphthyridine Derivative

-

Objective: To introduce a nitro group onto the 1,8-naphthyridine ring. The regioselectivity is highly dependent on the existing substituents.[8]

-

Mechanistic Insight: The reaction requires a strong nitrating agent, typically a mixture of nitric and sulfuric acids ("mixed acid"). Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile.[9]

-

Materials:

-

1,8-Naphthyridine derivative (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Fuming Nitric Acid (HNO₃)

-

Ice bath

-

-

Procedure:

-

In a flask cooled in an ice bath (0-5 °C), add the 1,8-naphthyridine substrate to concentrated sulfuric acid and stir until fully dissolved.

-

While maintaining the low temperature, add fuming nitric acid dropwise to the solution over 15-30 minutes.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Once the reaction is complete, carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralize the solution by the slow addition of a saturated base solution (e.g., NaOH or Na₂CO₃).

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

-

Self-Validation: Successful nitration is confirmed by ¹H and ¹³C NMR, showing characteristic shifts in the aromatic region. The presence of the nitro group can be further confirmed by IR spectroscopy (strong absorbances around 1530 and 1350 cm⁻¹).

III. Transition-Metal Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, enabling the linkage of the 1,8-naphthyridine core to a wide array of other molecular fragments. These reactions typically require a halogenated or triflated naphthyridine as a starting material.

Causality Behind the Method: Palladium-catalyzed reactions like the Suzuki, Stille, or Buchwald-Hartwig couplings proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. Cobalt-catalyzed systems have also emerged as effective alternatives for functionalizing halogenated naphthyridines.[10]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Chloro-1,8-Naphthyridine

-

Objective: To form a new carbon-carbon bond by coupling a chloro-1,8-naphthyridine with an arylboronic acid. This is a widely used method for synthesizing biaryl structures.[11]

-

Materials:

-

Chloro-1,8-naphthyridine (1.0 eq)

-

Arylboronic acid or pinacol ester (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, DME, with water)

-

-

Procedure:

-

To a Schlenk flask, add the chloro-1,8-naphthyridine, arylboronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel column chromatography to obtain the desired coupled product.

-

-

Self-Validation: The product is validated by the disappearance of the starting material signals in the NMR and the appearance of new signals corresponding to the coupled aryl group. High-resolution mass spectrometry should confirm the exact mass of the product.

Data Summary Table: Suzuki-Miyaura Coupling Conditions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 85 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 92 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DME/H₂O | 85 | 78 |

Note: The data in this table is representative and actual results will vary based on the specific substrates and precise conditions.

Workflow and Mechanistic Diagrams

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Caption: Simplified catalytic cycle for Suzuki coupling.

IV. Direct C-H Functionalization

Direct C-H functionalization (or activation) is a modern and atom-economical strategy that avoids the need for pre-functionalization (like halogenation).[12] This approach directly converts a C-H bond into a C-C or C-heteroatom bond, often with the aid of a transition metal catalyst.

Causality Behind the Method: The challenge lies in the inherent inertness of C-H bonds. Catalytic systems, often involving palladium, rhodium, or iridium, are designed to be reactive enough to cleave a C-H bond. Regioselectivity can be controlled by the inherent electronic properties of the substrate or by using a directing group. For 1,8-naphthyridine, the electron-poor nature of the ring can influence which C-H bonds are most susceptible to certain types of activation. Recent advances have shown that even non-directed C-H functionalization can be achieved with highly active catalyst/ligand systems.[12] Another elegant strategy involves the iridium-catalyzed transfer hydrogenation of the naphthyridine ring, which temporarily activates it for nucleophilic attack, followed by rearomatization.[13]

Protocol 4: Iridium-Catalyzed Transfer Hydrogenation and C-H Functionalization

-

Objective: To functionalize the C-H bond at the α-position to one of the nitrogen atoms via a reductive coupling with an indoline derivative.[13]

-

Materials:

-

Substituted 2-aryl-1,8-naphthyridine (1.0 eq)

-

Indoline derivative (e.g., 2-methylindoline) (1.2 eq)

-

Iridium catalyst (e.g., [Cp*IrCl₂]₂) (1-2 mol%)

-

Additive (e.g., NaOTf) (50 mol%)

-

Solvent (e.g., 1,2-dichloroethane)

-

-

Procedure:

-

In an oven-dried Schlenk tube, combine the 1,8-naphthyridine substrate, indoline derivative, iridium catalyst, and additive.

-

Evacuate and backfill the tube with an inert gas (Argon).

-

Add the anhydrous, degassed solvent.

-

Seal the tube and heat the reaction mixture to 130 °C for 16-24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude residue by preparative thin-layer chromatography or column chromatography on silica gel to yield the functionalized tetrahydro-1,8-naphthyridine product.

-

-

Self-Validation: The success of the reaction is confirmed by ¹H NMR, which will show the loss of aromaticity in one of the rings and the appearance of new aliphatic proton signals. Mass spectrometry will confirm the addition of the indoline fragment.

Caption: Logical pathway for reductive C-H functionalization.

V. Conclusion

The functionalization of the 1,8-naphthyridine ring system is a dynamic field that is crucial for advancing its application in medicine and materials science. While classical methods like electrophilic substitution and palladium-catalyzed cross-coupling remain workhorse strategies, the continued development of novel C-H activation protocols offers more efficient and environmentally benign alternatives. The protocols and principles outlined in this guide provide a robust framework for researchers to strategically modify this valuable scaffold, enabling the creation of novel compounds with tailored properties and functions.

References

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie. [Link]

-

Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes. Molecules. [Link]

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. ResearchGate. [Link]

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega. [Link]

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal. [Link]

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. Future Medicinal Chemistry. [Link]

-

1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. Future Science. [Link]

-

1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry. [Link]

-

Regioselective synthesis of functionalized[1][14]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. [Link]

-

1,8-Naphthyridine. Wikipedia. [Link]

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines: A Novel Class of Potent and Selective Phosphodiesterase Type 4D Inhibitors. Journal of Medicinal Chemistry. [Link]

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. ResearchGate. [Link]

-

Unusual Nitration of Substituted 7-Amino-1,8-naphthyridine in the Synthesis of Compounds with Antiplatelet Activity. ResearchGate. [Link]

-

Ligand-accelerated non-directed C–H functionalization of arenes. Nature Communications. [Link]

-

Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. Organic Letters. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Iridium-Catalysed Transfer Hydrogenation of 1,8-Naphthyridine with Indoline: Access to Functionalized N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

Application Notes and Protocols: A Guide to the Synthesis of 2-Amino-3-nitro-1,8-naphthyridine Derivatives

Introduction

The 1,8-naphthyridine scaffold is a quintessential "privileged structure" in medicinal chemistry and drug development.[1][2] This nitrogen-containing heterocyclic system is a core component of numerous compounds demonstrating a vast spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] The functionalization of this core at specific positions can modulate its pharmacological profile, making the development of targeted synthetic routes a high-priority endeavor for researchers.

This guide provides a detailed, experience-driven approach to the synthesis of 2-amino-3-nitro-1,8-naphthyridine derivatives. This specific substitution pattern offers a unique platform for further chemical exploration, with the amino group providing a handle for amide coupling or other modifications, and the nitro group enabling a range of potential transformations, including reduction to a key amino intermediate.

Our synthetic strategy is dissected into two primary stages: the robust preparation of the essential precursor, 2-amino-3-nitropyridine, followed by a thermally-driven cyclocondensation to construct the target 1,8-naphthyridine framework. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying chemical logic to ensure reproducible and adaptable success in the laboratory.

Overall Synthetic Workflow

The pathway to the target compounds is logically staged. First, we secure a reliable supply of the key pyridine building block. Second, we employ a classic heterocyclic annulation reaction to construct the second ring, yielding the 1,8-naphthyridine core.

Caption: High-level workflow for the synthesis of 2-amino-3-nitro-1,8-naphthyridine derivatives.

Part 1: Synthesis of the Key Precursor: 2-Amino-3-nitropyridine

A successful synthesis of the final heterocyclic system is critically dependent on the quality and availability of the starting 2-amino-3-nitropyridine. Two primary, validated methods are presented below.

Protocol 1A: Nitration of 2-Aminopyridine

This is a classical electrophilic aromatic substitution approach. The amino group is a strong activating group, directing substitution to the ortho and para positions (positions 3 and 5). Careful control of reaction conditions is paramount to favor the desired 3-nitro isomer.

-

Expertise & Causality: The reaction of 2-aminopyridine with a mixture of nitric and sulfuric acids generates the nitronium ion (NO₂⁺) electrophile.[4] The potent acidic environment protonates the pyridine ring nitrogen, further influencing the electronic distribution and directing the substitution. While a mixture of isomers is possible, separation by chromatography can yield the pure 3-nitro product.[4]

Step-by-Step Methodology (Protocol 1A)

-

Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, carefully add concentrated sulfuric acid (e.g., 50 mL). Cool the flask in an ice-salt bath to 0-5 °C.

-

Addition of Amine: Slowly add 2-aminopyridine (e.g., 0.1 mol) in portions to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Nitration: Prepare a nitrating mixture by cautiously adding concentrated nitric acid (e.g., 0.11 mol) to concentrated sulfuric acid (e.g., 20 mL), pre-cooled to 0 °C. Add this mixture dropwise to the 2-aminopyridine solution over 1-2 hours, maintaining the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). The solution will heat up; allow it to cool.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium carbonate or ammonium hydroxide until pH 7-8 is reached. This must be done in a well-ventilated fume hood with efficient cooling, as the neutralization is highly exothermic.

-